molecular formula C20H20ClN3O4S B3398891 4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxybenzenesulfonyl)piperidine CAS No. 1021261-12-0

4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxybenzenesulfonyl)piperidine

Cat. No. B3398891
CAS RN: 1021261-12-0
M. Wt: 433.9 g/mol
InChI Key: YHCYHFWVFCUJKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have established their potential for a wide range of applications .


Molecular Structure Analysis

The oxadiazole ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .

Scientific Research Applications

Antiviral Activity

Compounds with similar structures, such as indole derivatives, have been found to possess antiviral activity . They have been reported as antiviral agents against influenza A and Coxsackie B4 virus .

Anti-inflammatory Activity

Indole derivatives, which share a similar aromatic structure with the compound , have been reported to have anti-inflammatory properties . This suggests that our compound could potentially be used in the treatment of inflammatory conditions.

Anticancer Activity

The compound could potentially have anticancer properties. For instance, a compound with a similar structure, 5-(substituted phenyl)-3-(4-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)phenyl)-1,2,4-oxadiazole, was developed and evaluated for antitumor activity against various cancer cell lines .

Anti-HIV Activity

Indole derivatives have been found to have anti-HIV activity . Given the structural similarities, it’s possible that our compound could also have potential applications in the treatment of HIV.

Antioxidant Activity

Indole derivatives have been reported to possess antioxidant properties . This suggests that our compound could potentially be used as an antioxidant.

Antimicrobial Activity

Indole derivatives have been found to have antimicrobial properties . This suggests that our compound could potentially be used in the treatment of microbial infections.

Future Directions

Oxadiazoles have shown promise in a variety of applications, including as pharmaceutical compounds and high-energy materials . Future research will likely continue to explore these and other potential applications of oxadiazoles.

properties

IUPAC Name

3-(2-chlorophenyl)-5-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O4S/c1-27-15-6-8-16(9-7-15)29(25,26)24-12-10-14(11-13-24)20-22-19(23-28-20)17-4-2-3-5-18(17)21/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCYHFWVFCUJKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxybenzenesulfonyl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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